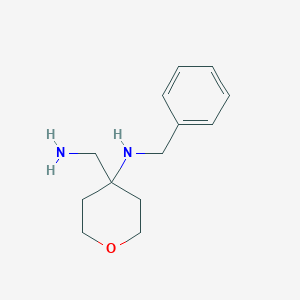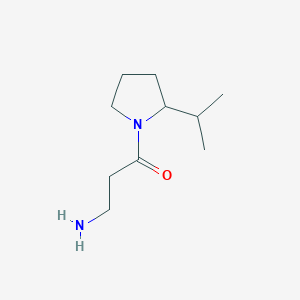
3-Amino-1-(2-propan-2-ylpyrrolidin-1-yl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(2-propan-2-ylpyrrolidin-1-yl)propan-1-one typically involves the reaction of a suitable pyrrolidine derivative with an appropriate amine. One common method involves the use of 2-methyl-3-(pyrrolidin-1-yl)propan-1-amine as a starting material . The reaction conditions often include the use of solvents such as ethanol or methanol, and the reaction is typically carried out at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for the efficient and consistent production of large quantities of the compound. The reaction conditions in an industrial setting may also be optimized to improve yield and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
3-Amino-1-(2-propan-2-ylpyrrolidin-1-yl)propan-1-one can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
3-Amino-1-(2-propan-2-ylpyrrolidin-1-yl)propan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of various chemical products and materials.
Mécanisme D'action
The mechanism of action of 3-Amino-1-(2-propan-2-ylpyrrolidin-1-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or other proteins. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-methyl-3-(pyrrolidin-1-yl)propan-1-amine
- 3-[(Pyridin-2-yl)amino]propan-1-ol
- 3-Amino-1-(pyrrolidin-1-yl)propan-1-one
Uniqueness
3-Amino-1-(2-propan-2-ylpyrrolidin-1-yl)propan-1-one is unique due to its specific structural features, such as the presence of the isopropyl group attached to the pyrrolidine ring. This structural uniqueness may confer specific chemical and biological properties that distinguish it from other similar compounds.
Propriétés
Formule moléculaire |
C10H20N2O |
|---|---|
Poids moléculaire |
184.28 g/mol |
Nom IUPAC |
3-amino-1-(2-propan-2-ylpyrrolidin-1-yl)propan-1-one |
InChI |
InChI=1S/C10H20N2O/c1-8(2)9-4-3-7-12(9)10(13)5-6-11/h8-9H,3-7,11H2,1-2H3 |
Clé InChI |
FLNXJINRDXEBSJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1CCCN1C(=O)CCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


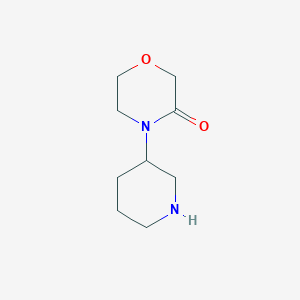
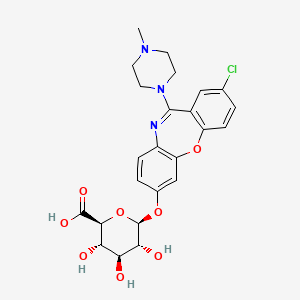
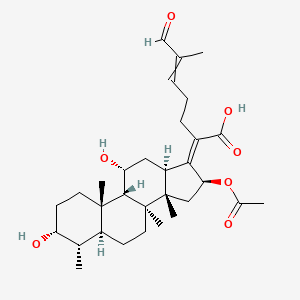
![N-(6-Amino-7-hydroxy-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)propionamide](/img/structure/B13856873.png)
methylidene]amino](1,2,3,4,5-13C5)pentanoic acid](/img/structure/B13856876.png)
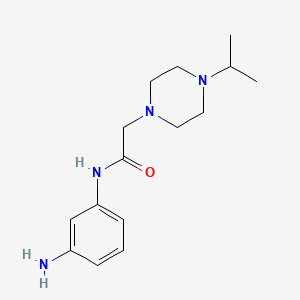
![7b-[(Z)-2-(2-Aminothiazol-4-yl)-2-(1-carboxy-1-methylethoxyimino)acetamido]-3-acetoxymethyl-3-cephem-4-carboxylic Acid tert-Butyl Ester](/img/structure/B13856891.png)
![(8S,10S,13S,14R)-17-acetyl-10,13-dimethyl-1,2,6,7,8,12,14,15-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13856894.png)

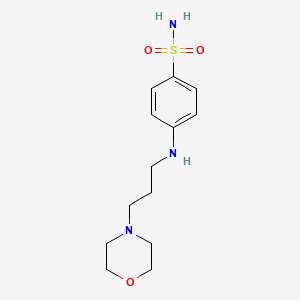
![2-[4-[5-Methyl-2-(3-pyridinyl)-4-oxazolyl]phenoxy]-N-[(tetrahydro-2H-pyran-4-yl)methyl]-acetamide](/img/structure/B13856913.png)

![5-Chloro-2-[(3,4-dichlorophenyl)sulfonylamino]benzoic acid](/img/structure/B13856926.png)
